![molecular formula C14H14OS B12845316 [4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol
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Overview
Description
[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol: is an organic compound that features a biphenyl structure with a methanol group and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The resulting biphenyl compound is then reduced using a reducing agent like sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated biphenyl compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, [4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol serves as a valuable building block for synthesizing more complex molecules. Its distinct structure allows researchers to explore various chemical reactions and mechanisms, contributing to advancements in synthetic methodologies.
Biology
Biologically, this compound is used to investigate the interactions of biphenyl derivatives with biological systems. It serves as a model compound for studying how similar molecules affect biological targets. Notably, it has been linked to potential antidepressant effects due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine.
Medicine
In medicinal chemistry, modifications of This compound can lead to derivatives exhibiting specific biological activities. Research indicates that certain derivatives may possess anti-inflammatory or antimicrobial properties. For instance, studies have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry
From an industrial perspective, this compound is utilized in producing specialty chemicals and polymers with unique properties. Its stability and reactivity make it a crucial component in various industrial applications.
The biological activity of This compound has been extensively studied:
- Antidepressant Properties : The compound may enhance neurotransmitter levels in the brain, potentially offering therapeutic benefits for depression.
- Antimicrobial Activity : In vitro studies suggest significant antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potential as an alternative to traditional antibiotics.
- Mechanism of Action : The compound interacts with specific molecular targets such as dopamine receptors and serotonin transporters, which are critical for its pharmacological effects.
Mechanism of Action
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Biphenyl: A simpler structure without the methylsulfanyl and methanol groups.
4’-(Methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene: Contains two methylsulfanyl groups but lacks the methanol group.
Uniqueness: The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol makes it unique compared to other biphenyl derivatives.
Biological Activity
The compound [4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C14H14OS
- Molecular Weight : 230.33 g/mol
This compound features a biphenyl core with a methylsulfanyl group and a hydroxymethyl substituent, which are critical for its biological activities.
Antidepressant Effects
Research indicates that compounds with a piperidine structure, like this compound, may exhibit antidepressant properties . The presence of the methylsulfanyl group enhances its interaction with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels in the brain.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacteria. In vitro studies have indicated that derivatives similar to this compound possess significant antibacterial properties against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective alternatives to traditional antibiotics.
The mechanisms underlying the biological activities of this compound involve:
- Receptor Interaction : Binding affinity studies have demonstrated that this compound interacts with various biological targets, including dopamine receptors and serotonin transporters. This interaction is crucial for its potential antidepressant effects .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal tissues .
Case Studies
Several studies have been conducted to assess the biological activity of related compounds. For instance:
- A study highlighted the synthesis of piperidine derivatives that showed significant neuroactive properties , indicating that structural modifications could enhance the pharmacological profile of similar compounds .
- Another investigation focused on the synthesis of sulfanyl derivatives and their evaluation for hepatoprotective activity , showcasing the diverse therapeutic potential of sulfur-containing compounds .
Comparative Analysis
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Biphenyl structure with methylsulfanyl group | Antidepressant, antimicrobial |
Methylsulfanylphenylpiperidine | Lacks hydroxymethyl; similar core | Varies; less studied |
Piperidinylbenzyl alcohol | Piperidine core; different substituents | Neuroactive properties |
This table illustrates how structural variations influence the biological activities of related compounds.
Properties
Molecular Formula |
C14H14OS |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
[3-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3 |
InChI Key |
DEJDTZDFUAKSCV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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